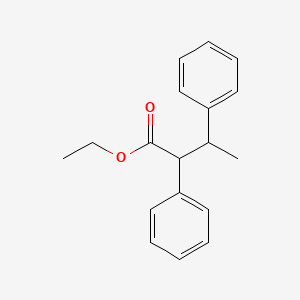
Ethyl 2,3-diphenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-diphenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is known for its unique structure, which includes two phenyl groups attached to a butanoate backbone. Its chemical formula is C18H20O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,3-diphenylbutanoate can be synthesized through various methods. One common method involves the Claisen condensation reaction, where ethyl phenylacetate reacts with benzyl bromide in the presence of a strong base like sodium amide . The reaction is typically carried out in an anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions. The process requires precise control of reaction conditions, including temperature, solvent choice, and the use of catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,3-diphenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2,3-diphenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of ethyl 2,3-diphenylbutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The phenyl groups may interact with aromatic receptors or enzymes, influencing biological processes .
Comparaison Avec Des Composés Similaires
Ethyl phenylacetate: Another ester with a simpler structure, used in fragrances and flavorings.
Ethyl benzoate: Known for its pleasant odor and used in perfumes.
Methyl butyrate: A smaller ester with a fruity smell, used in flavorings
Uniqueness: Ethyl 2,3-diphenylbutanoate stands out due to its dual phenyl groups, which impart unique chemical and physical properties. This structural feature makes it more versatile in synthetic applications and potentially more active in biological systems compared to simpler esters .
Propriétés
Numéro CAS |
93902-88-6 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
ethyl 2,3-diphenylbutanoate |
InChI |
InChI=1S/C18H20O2/c1-3-20-18(19)17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3 |
Clé InChI |
MPHDMYFGULPVHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


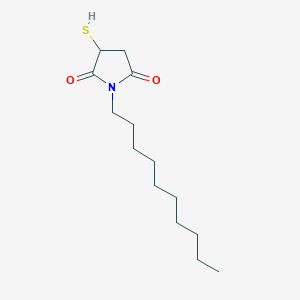
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)


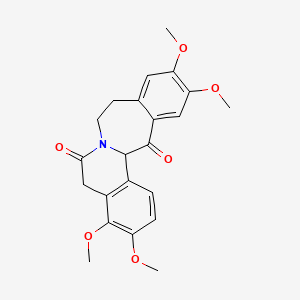
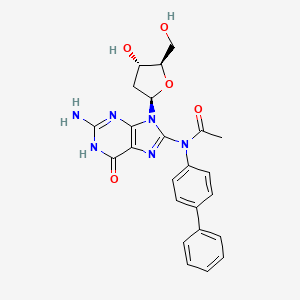
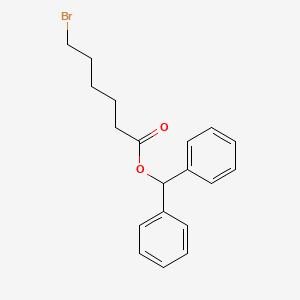
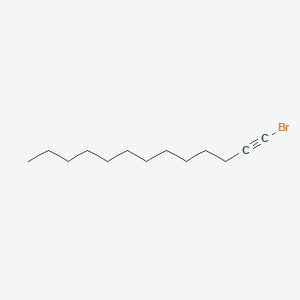
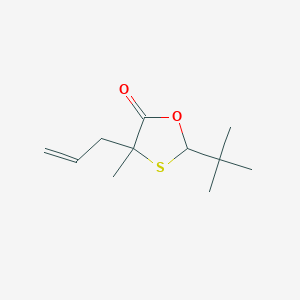
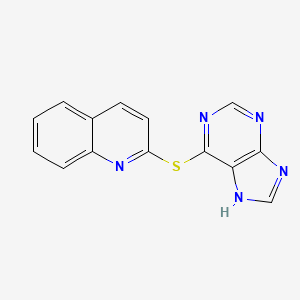
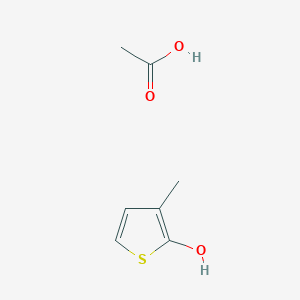
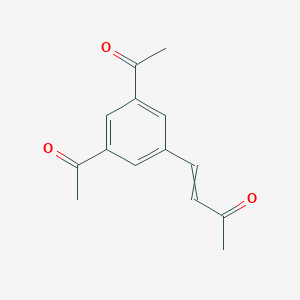
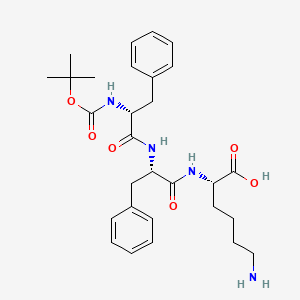
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
